molecular formula C17H15Cl2NO4 B2933152 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide CAS No. 1421456-81-6

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide

Cat. No.: B2933152
CAS No.: 1421456-81-6
M. Wt: 368.21
InChI Key: MENLQZUVNQTGMB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide is a synthetic chemical reagent designed for advanced plant biology and agricultural science research. Its structure, featuring the 1,3-benzodioxole motif, is associated with potent auxin-like activity, drawing parallels to novel plant growth regulators identified through virtual screening campaigns. Compounds based on the 1,3-benzodioxole scaffold have been demonstrated to function as highly effective auxin receptor agonists, specifically targeting the Transport Inhibitor Response 1 (TIR1) receptor . Activation of this receptor can initiate a downstream signaling cascade that enhances root system architecture, promoting deeper and more extensive root growth in model plants such as Arabidopsis thaliana and economically important crops like Oryza sativa (rice) . The primary research value of this compound lies in its potential application as a chemical tool to investigate auxin-mediated developmental processes. Its use may lead to a deeper understanding of plant hormone signaling pathways and contribute to strategies aimed at improving crop resilience and yield. Researchers can utilize this reagent to study its effects on gene expression related to root development, with transcriptome analyses of similar compounds showing a down-regulation of root growth-inhibiting genes . This reagent is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for any form of human or veterinary use.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENLQZUVNQTGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable dichlorobenzamide precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound shares key functional groups with several benzamide and benzo[d][1,3]dioxol-containing derivatives:

Compound Key Structural Features Molecular Weight (g/mol) Key Applications
Target Compound Benzo[d][1,3]dioxol-5-yl, 3-hydroxypropyl linker, 3,4-dichlorobenzamide ~398.3 (estimated) Potential enzyme inhibition, catalytic ligands
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, tertiary alcohol group, N,O-bidentate directing group 207.3 Metal-catalyzed C–H bond functionalization
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) Benzo[d][1,3]dioxol fused with coumarin (chromen-2-one) 266.3 Antimicrobial, fluorescent probes
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinedione moiety, benzamide core ~326.3 (estimated) Antidiabetic, kinase inhibition

Key Observations :

  • The 3,4-dichlorobenzamide group introduces electron-withdrawing effects, which may influence reactivity compared to methyl or phenyl substituents in analogs .
  • Unlike coumarin derivatives (e.g., compound 13 ), the target lacks a fused heterocyclic system, reducing conjugation but possibly improving metabolic stability.
Pharmacological and Chemical Activity
  • Metal Coordination : Analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target’s hydroxyl and amide groups may act as a bidentate ligand for transition metals (e.g., Pd, Cu), facilitating catalysis. However, the dichlorobenzamide substituent could sterically hinder coordination compared to smaller methyl groups.
  • Enzyme Interactions : The benzo[d][1,3]dioxol moiety is associated with cytochrome P450 inhibition in related compounds , suggesting the target may interact with oxidative enzymes.
  • Antimicrobial Potential: Coumarin derivatives like 13 exhibit antimicrobial activity, but the absence of a conjugated lactone ring in the target compound may reduce this effect.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound includes a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C18H17Cl2N2O4. Its structural complexity enhances its interaction with various biological targets.

Property Details
Molecular FormulaC18H17Cl2N2O4
Molecular Weight392.25 g/mol
Key Structural FeaturesBenzo[d][1,3]dioxole moiety
Functional GroupsHydroxypropyl, dichlorobenzamide

This compound has been shown to modulate ATP-binding cassette (ABC) transporters. These transporters are crucial in the pharmacokinetics of numerous drugs and play a role in various diseases including cystic fibrosis and cancer. The compound's ability to interact with these proteins suggests potential therapeutic applications in drug delivery systems.

Pharmacological Properties

Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit anti-inflammatory, anti-cancer, and neuroprotective activities. Specifically, this compound has demonstrated:

  • Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting microtubule assembly.
  • Neuroprotective Effects : Potential modulation of neurotransmitter systems may lead to protective effects in neurodegenerative conditions.

Case Studies

  • Anticancer Efficacy :
    • A study investigated the effect of this compound on various cancer cell lines. Results indicated significant cell cycle arrest at the S phase and increased apoptosis rates compared to control groups.
  • Neuroprotective Activity :
    • Research involving animal models demonstrated that administration of this compound led to increased levels of acetylcholine and serotonin in the hippocampus, suggesting potential benefits in cognitive function.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds with benzo[d][1,3]dioxole moieties. The findings support the hypothesis that structural modifications can enhance biological activity:

Compound Biological Activity
N-(4-hydroxyphenyl)acetamideAnalgesic properties
7-Chloro-5-(furan-3-yl)-benzothiadiazinePositive allosteric modulation of AMPA receptors
N-(3-(benzo[d][1,3]dioxol-5-yl)-2-phenoxypropanamidePotential anti-inflammatory effects

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